Cas no 92510-61-7 (6-(cyclopropylamino)-1,3,5-triazine-2,4-diol)

6-(Cyclopropylamino)-1,3,5-triazine-2,4-diol is a heterocyclic compound featuring a triazine core substituted with cyclopropylamino and hydroxyl groups. This structure imparts unique chemical properties, making it valuable in applications such as agrochemicals, pharmaceuticals, and specialty chemical synthesis. The cyclopropylamino moiety enhances steric and electronic effects, potentially improving binding affinity or reactivity in target systems. The presence of hydroxyl groups increases solubility and facilitates further functionalization. Its stability under varied conditions and compatibility with diverse reaction pathways make it a versatile intermediate. Research suggests potential utility in developing novel herbicides or bioactive molecules, leveraging its balanced hydrophilicity and structural rigidity.
6-(cyclopropylamino)-1,3,5-triazine-2,4-diol structure
92510-61-7 structure
商品名:6-(cyclopropylamino)-1,3,5-triazine-2,4-diol
CAS番号:92510-61-7
MF:C6H8N4O2
メガワット:168.153
MDL:MFCD31630373
CID:4325933
PubChem ID:592814

6-(cyclopropylamino)-1,3,5-triazine-2,4-diol 化学的及び物理的性質

名前と識別子

    • 1,3,5-Triazine-2,4(1H,3H)-dione, 6-(cyclopropylamino)-
    • N-Cyclopropylammelide
    • 6-(cyclopropylamino)-1,3,5-triazine-2,4-diol
    • EN300-1461854
    • Q27103085
    • MFCD31630373
    • CHEBI:21695
    • 6-(cyclopropylamino)-1H-1,3,5-triazine-2,4-dione
    • AKOS037630768
    • SY232258
    • 6-(cyclopropylamino)-[1,3,5]triazine-2,4-diol
    • AC7294
    • CS-12868
    • C14149
    • 6-(Cyclopropylamino)-1,3,5-triazine-2,4(1H,3H)-dione
    • DB-155848
    • 92510-61-7
    • 6-(Cyclopropylamino)-1,3,5-triazine-2,4-diol #
    • BLNVGTGPKHCQME-UHFFFAOYSA-N
    • 2,4-Dihydroxy-6-(cyclopropylamino)-1,3,5-triazine
    • 6-(Cyclopropylamino)-1,3,5-triazine-2,4-diol
    • MDL: MFCD31630373
    • インチ: InChI=1S/C6H8N4O2/c11-5-8-4(7-3-1-2-3)9-6(12)10-5/h3H,1-2H2,(H3,7,8,9,10,11,12)
    • InChIKey: BLNVGTGPKHCQME-UHFFFAOYSA-N
    • ほほえんだ: C1CC1NC2=NC(=O)NC(=O)N2

計算された属性

  • せいみつぶんしりょう: 168.06472551g/mol
  • どういたいしつりょう: 168.06472551g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 269
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.5
  • トポロジー分子極性表面積: 82.6Ų

6-(cyclopropylamino)-1,3,5-triazine-2,4-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D685890-1g
N-Cyclopropylammelide
92510-61-7 95%
1g
$540 2025-02-28
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY232258-1g
N-Cyclopropylammelide
92510-61-7 ≥95%
1g
¥3900.00 2024-07-09
eNovation Chemicals LLC
D685890-1g
N-Cyclopropylammelide
92510-61-7 95%
1g
$540 2024-07-20
Enamine
EN300-1461854-0.5g
6-(cyclopropylamino)-1,3,5-triazine-2,4-diol
92510-61-7
0.5g
$1247.0 2022-12-03
Enamine
EN300-1461854-2.5g
6-(cyclopropylamino)-1,3,5-triazine-2,4-diol
92510-61-7
2.5g
$2548.0 2022-12-03
eNovation Chemicals LLC
D685890-0.25g
N-Cyclopropylammelide
92510-61-7 95%
0.25g
$305 2025-02-28
AstaTech
AC7294-1/G
N-CYCLOPROPYLAMMELIDE
92510-61-7 95%
1g
$815 2023-09-19
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY232258-0.1g
N-Cyclopropylammelide
92510-61-7 ≥95%
0.1g
¥1870.00 2024-07-09
Enamine
EN300-1461854-10000mg
6-(cyclopropylamino)-1,3,5-triazine-2,4-diol
92510-61-7
10000mg
$3131.0 2023-09-29
Enamine
EN300-1461854-50mg
6-(cyclopropylamino)-1,3,5-triazine-2,4-diol
92510-61-7
50mg
$612.0 2023-09-29

6-(cyclopropylamino)-1,3,5-triazine-2,4-diol 関連文献

6-(cyclopropylamino)-1,3,5-triazine-2,4-diolに関する追加情報

6-(Cyclopropylamino)-1,3,5-Triazine-2,4-Diol: A Comprehensive Overview

6-(Cyclopropylamino)-1,3,5-triazine-2,4-diol (CAS No. 92510-61-7) is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which combines a triazine ring system with amino and hydroxyl functional groups. The presence of the cyclopropylamino group introduces additional complexity and reactivity to the molecule, making it a valuable substrate for various chemical transformations and applications.

The triazine ring system in 6-(Cyclopropylamino)-1,3,5-triazine-2,4-diol is a six-membered aromatic ring containing three nitrogen atoms. This structure imparts stability and aromaticity to the molecule, while the hydroxyl groups at positions 2 and 4 contribute to its hydrophilic nature. The cyclopropylamino group at position 6 introduces a strained three-membered ring system, which can influence the electronic properties and reactivity of the compound. This combination of structural features makes 6-(Cyclopropylamino)-1,3,5-triazine-2,4-diol a unique building block for synthesizing advanced materials and bioactive molecules.

Recent studies have highlighted the potential of 6-(Cyclopropylamino)-1,3,5-triazine-2,4-diol as a precursor for the synthesis of heterocyclic compounds with applications in drug discovery. For instance, researchers have explored its use in constructing bioisosteric replacements for existing pharmaceutical agents. The ability to modify the cyclopropylamino group and hydroxyl functionalities provides chemists with a high degree of flexibility in tailoring the physicochemical properties of derivatives. This adaptability has led to the development of novel compounds with improved pharmacokinetic profiles and enhanced bioavailability.

In addition to its role in drug design, 6-(Cyclopropylamino)-1,3,5-triazine-2,4-diol has been investigated for its potential in materials science. The triazine core is known for its thermal stability and resistance to degradation under harsh conditions. By incorporating this compound into polymer matrices or as a building block for covalent organic frameworks (COFs), scientists have demonstrated its utility in creating advanced materials with tailored mechanical and electronic properties. These materials hold promise for applications in energy storage devices such as supercapacitors and batteries.

The synthesis of 6-(Cyclopropylamino)-1,3,5-triazine-2,4-diol typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the nucleophilic substitution of an appropriate triazine derivative with a cyclopropylamine moiety. Subsequent oxidation or reduction steps are often employed to introduce or modify functional groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving scalability.

From an environmental standpoint, 6-(Cyclopropylamino)-1,3,5-triazine-2,4-diol exhibits favorable biodegradation characteristics under controlled laboratory conditions. Its ability to break down into non-toxic byproducts makes it an attractive candidate for green chemistry applications. Researchers are actively exploring ways to optimize its synthesis pathways further to minimize waste generation and energy consumption.

In conclusion,6-(Cyclopropylamino)-1

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